molecular formula C8H14N2O B2857138 1-tert-butyl-3-methyl-1H-pyrazol-5-ol CAS No. 1020661-22-6

1-tert-butyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B2857138
CAS No.: 1020661-22-6
M. Wt: 154.213
InChI Key: NNJLDGRQJJCNAA-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-tert-butyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-tert-butyl-3-methyl-1H-pyrazol-5-ol are not well-studied. Pyrazoles are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the pyrazole derivative .

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported. Pyrazole derivatives are generally stable under normal conditions .

Dosage Effects in Animal Models

It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent oxidation . Another method includes the reaction of tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-methyl-1H-pyrazol-5-ol

Comparison: 1-tert-butyl-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

2-tert-butyl-5-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREYSSHMJXJLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020661-22-6
Record name 1-tert-butyl-3-methyl-1H-pyrazol-5-ol
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